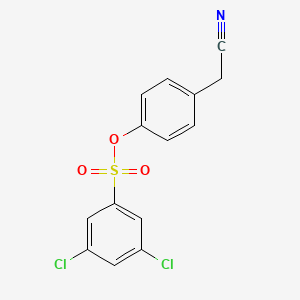

4-(Cyanomethyl)phenyl 3,5-dichlorobenzene-1-sulfonate

Description

4-(Cyanomethyl)phenyl 3,5-dichlorobenzene-1-sulfonate is a sulfonate ester featuring a 3,5-dichlorobenzene core linked to a 4-(cyanomethyl)phenyl group.

Properties

IUPAC Name |

[4-(cyanomethyl)phenyl] 3,5-dichlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO3S/c15-11-7-12(16)9-14(8-11)21(18,19)20-13-3-1-10(2-4-13)5-6-17/h1-4,7-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZOILUZZNNHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379159 | |

| Record name | 4-(Cyanomethyl)phenyl 3,5-dichlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-40-7 | |

| Record name | 4-(Cyanomethyl)phenyl 3,5-dichlorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyanomethyl)phenyl 3,5-dichlorobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation Reaction

The critical step involves reacting 4-(cyanomethyl)phenol with 3,5-dichlorobenzenesulfonyl chloride. The reaction conditions are optimized to promote nucleophilic substitution and minimize side reactions.

Typical reaction conditions include:

| Parameter | Details |

|---|---|

| Reactants | 4-(Cyanomethyl)phenol and 3,5-dichlorobenzenesulfonyl chloride |

| Solvent | Dichloromethane or similar aprotic solvent |

| Base | Triethylamine or pyridine to scavenge HCl |

| Temperature | Room temperature (20-25°C) |

| Reaction time | Several hours (e.g., 6-17 hours) |

The base neutralizes the hydrochloric acid generated and facilitates the nucleophilic attack of phenol oxygen on the sulfonyl chloride, forming the sulfonate ester bond.

Work-up and Purification

- After completion, the reaction mixture is typically washed with aqueous sodium bicarbonate to remove residual acid and unreacted sulfonyl chloride.

- Organic layers are dried over magnesium sulfate or sodium sulfate and concentrated under reduced pressure.

- The crude product can be purified by recrystallization or chromatographic techniques to yield the target compound as a pale yellow solid.

Reaction Mechanism Insights

- The phenolic oxygen acts as a nucleophile attacking the sulfur atom of the sulfonyl chloride.

- The chloride is displaced, forming the sulfonate ester.

- The cyanomethyl group remains intact during this reaction, providing a handle for further chemical modifications if needed.

Research Findings and Optimization

Base Selection

- Triethylamine and pyridine are commonly used bases.

- Triethylamine is preferred for its ease of removal and efficiency in scavenging HCl.

- Pyridine can also act as a catalyst and base but may require additional purification steps.

Solvent Effects

- Aprotic solvents like dichloromethane provide a good medium for the reaction, ensuring solubility of reactants and facilitating nucleophilic substitution.

- Use of acetone or ethyl acetate is also reported in similar sulfonylation reactions but may affect reaction rate and yield.

Temperature and Time

- Mild temperatures (20-25°C) are sufficient to drive the reaction to completion.

- Prolonged reaction times (up to 17 hours) ensure complete conversion, especially on larger scales.

Scale-up Considerations

- Industrial synthesis may employ continuous flow reactors to improve reproducibility and control.

- Automated systems can optimize reagent addition, temperature control, and reaction time to maximize yield and purity.

Data Table Summarizing Typical Reaction Conditions and Yields

| Step | Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-(Cyanomethyl)phenol + 3,5-dichlorobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 20-25 | 6-17 | 60-100 | Reaction monitored by TLC/HPLC |

| 2 | Work-up with NaHCO3 washes | N/A | N/A | N/A | N/A | N/A | Purification by recrystallization or chromatography |

Additional Notes from Related Sulfonylation Studies

- Analogous sulfonylation reactions with 3,5-dichlorobenzenesulfonyl chloride have been performed with amines and alcohols, yielding high purity products with yields ranging from 60% to quantitative (100%) under similar conditions.

- Use of catalysts such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction but may require additional purification steps.

- The sulfonyl chloride reagent is moisture sensitive; reactions are typically conducted under inert atmosphere or dry conditions to prevent hydrolysis.

Chemical Reactions Analysis

4-(Cyanomethyl)phenyl 3,5-dichlorobenzene-1-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The cyanomethyl group can undergo oxidation to form carboxylic acids or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

- Nucleophilic Substitution Reactions : The sulfonate group can be replaced by other nucleophiles under suitable conditions, which is crucial for developing new compounds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of sulfonate with other nucleophiles |

| Oxidation | Cyanomethyl group can be oxidized to carboxylic acids |

| Reduction | Can be reduced to form amines |

| Coupling Reactions | Participates in Suzuki-Miyaura coupling reactions |

Biology

- Biochemical Probes : The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to interact with specific molecular targets makes it useful for investigating biological processes.

- Mechanism of Action : The cyanomethyl group acts as a nucleophile, while the sulfonate group enhances solubility and reactivity, facilitating interactions with enzymes and proteins. This property is essential for studying enzyme kinetics and mechanisms.

Medicine

- Drug Development : Research is ongoing into the potential use of this compound in drug development, particularly as an inhibitor of specific enzymes. Its structural features may allow it to mimic natural substrates or inhibitors in biochemical pathways.

Industry

- Production of Specialty Chemicals : The compound finds applications in the production of specialty chemicals and materials. Its unique properties enable its use in formulating products that require specific chemical characteristics.

Case Study 1: Enzyme Inhibition

Research has shown that derivatives of 4-(Cyanomethyl)phenyl 3,5-dichlorobenzene-1-sulfonate can act as effective inhibitors for certain enzymes involved in metabolic pathways. For instance, studies have demonstrated that modifications to the cyanomethyl group enhance binding affinity to target enzymes, suggesting potential therapeutic applications.

Case Study 2: Synthesis of Biaryl Compounds

The compound has been successfully utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These compounds are significant in pharmaceuticals and materials science due to their diverse applications.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)phenyl 3,5-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The sulfonate group enhances the compound’s solubility and reactivity, allowing it to interact with enzymes and other proteins. The molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Cyanomethyl Group: Present in both the target compound and compound 23, this group may enhance metabolic stability or participate in hydrogen bonding, as seen in compound 23’s protein-binding activity .

- Sulfonate vs. γ-Keto Acid Esters : The sulfonate group in the target compound likely confers higher water solubility compared to the γ-keto acid esters (compounds 2 and 3), which are tailored for ribosome-mediated biosynthesis .

Physicochemical and Analytical Properties

Insights :

- The cyanomethyl group in compound 23 produces distinct NMR signals (e.g., δ35.97 for the CH₂CN moiety), which could serve as a diagnostic marker for related compounds .

- LCMS data for compound 23 demonstrate high purity (95%), suggesting robust synthetic protocols for cyanomethylphenyl derivatives .

Biological Activity

4-(Cyanomethyl)phenyl 3,5-dichlorobenzene-1-sulfonate is a synthetic organic compound with the molecular formula C14H9Cl2NO3S and a molecular weight of 342.19 g/mol. This compound has garnered interest in various fields, particularly in biological research due to its potential applications as a biochemical probe and in drug development.

The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of 4-(cyanomethyl)phenol with 3,5-dichlorobenzenesulfonyl chloride under basic conditions, often using triethylamine or pyridine as a catalyst. This reaction facilitates nucleophilic substitution, leading to the formation of the sulfonate group.

Chemical Reactions

This compound can undergo several chemical reactions:

- Nucleophilic Substitution : The sulfonate group can be replaced by other nucleophiles.

- Oxidation and Reduction : The cyanomethyl group can be oxidized to carboxylic acids or reduced to amines.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to produce biaryl compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyanomethyl group acts as a nucleophile, while the sulfonate group enhances solubility and reactivity, facilitating interactions with enzymes and proteins.

Research Findings

Recent studies have explored its potential as an enzyme inhibitor and probe in biochemical assays. For instance, it has been utilized to investigate enzyme activities related to cancer cell proliferation and apoptosis.

Case Studies

- Anticancer Properties : A study evaluated various chalconesulfonamides, including derivatives of this compound, for their antiproliferative effects on breast cancer cells (MCF7). The results indicated that certain derivatives significantly decreased cyclin D1 expression and induced apoptosis through activation of PARP cleavage .

- Enzyme Interaction Studies : Research has shown that this compound can modulate enzyme activities by acting as an inhibitor in specific biochemical pathways, potentially affecting cellular growth signals such as the PI3K/AKT pathway .

Biological Activity Table

Safety and Toxicity

While specific toxicity data for this compound is limited, compounds with similar structures often exhibit varying degrees of toxicity depending on their chemical properties. It is essential to conduct thorough safety assessments before utilizing this compound in biological applications.

Q & A

Q. What are the recommended laboratory methods for synthesizing 4-(Cyanomethyl)phenyl 3,5-dichlorobenzene-1-sulfonate?

Methodological Answer: The synthesis typically involves a sulfonation reaction between 3,5-dichlorobenzenesulfonyl chloride and 4-(cyanomethyl)phenol under controlled conditions. Key steps include:

- Reagent Purification : Pre-dry reactants to avoid hydrolysis side reactions.

- Temperature Control : Maintain 0–5°C during sulfonyl chloride activation to prevent decomposition .

- Solvent Selection : Use anhydrous dichloromethane or THF to enhance reactivity.

- Workup : Quench with ice-water and extract using ethyl acetate. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Example Optimization Table (Based on Design of Experiments):

| Factor | Level 1 | Level 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 0 | 10 | 0 |

| Catalyst Loading | 1 mol% | 5 mol% | 3 mol% |

| Reaction Time | 2 h | 6 h | 4 h |

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Analysis : Use - and -NMR to confirm substituent positions (e.g., cyanomethyl at C4, dichloro groups at C3/C5). Compare shifts to structurally similar sulfonates .

- HPLC Assay : Employ a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) for baseline separation of impurities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z ~346).

Advanced Research Questions

Q. What strategies optimize reaction conditions for synthesizing this compound, particularly when conflicting yield data arise?

Methodological Answer:

- Factorial Design : Apply a 2 factorial design to screen variables (e.g., temperature, solvent polarity, stoichiometry). For example, a 2 design reduces experimental runs while identifying interactions between factors .

- Response Surface Methodology (RSM) : Use central composite design to model non-linear relationships. For instance, quadratic models can resolve contradictions in yield vs. purity trade-offs.

- Statistical Validation : Perform ANOVA to distinguish significant factors (e.g., p < 0.05 for temperature effect) and adjust confidence intervals .

Q. How can computational chemistry predict the reactivity and stability of this sulfonate ester?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for sulfonation and potential hydrolysis pathways .

- Transition State Analysis : Identify steric hindrance from the cyanomethyl group using molecular dynamics simulations.

- Stability Prediction : Compute bond dissociation energies (BDEs) for the sulfonate ester linkage. Correlate with experimental degradation studies (e.g., pH-dependent hydrolysis rates).

Example Computational Workflow (ICReDD Framework):

Generate reaction network via automated path-search algorithms.

Filter viable pathways using activation energy thresholds (<30 kcal/mol).

Validate with microkinetic modeling and experimental rate constants .

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported solubility or stability data?

Methodological Answer:

- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade vs. technical grade) and humidity levels during experiments.

- Meta-Analysis : Compare datasets using multivariate regression to isolate confounding variables (e.g., ionic strength in buffer solutions) .

- Advanced Analytics : Pair differential scanning calorimetry (DSC) with computational solubility parameters (Hansen solubility spheres) to clarify phase behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.